

An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *4-(Trimethoxysilyl)butanal*

Cat. No.: *B127697*

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Abstract

4-(Trimethoxysilyl)butanal is a bifunctional molecule of significant interest in materials science and biotechnology. Its trimethoxysilyl group allows for covalent attachment to hydroxylated surfaces, while the terminal aldehyde group provides a reactive handle for the immobilization of biomolecules and other chemical entities. This technical guide provides a comprehensive overview of a proposed synthetic route for **4-(trimethoxysilyl)butanal**, its expected physicochemical properties, and detailed protocols for its application in surface modification and bioconjugation.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data in the peer-reviewed literature for **4-(trimethoxysilyl)butanal**, the following tables summarize the expected physicochemical properties and spectroscopic data based on the analysis of analogous compounds.

Table 1: Expected Physicochemical Properties of **4-(Trimethoxysilyl)butanal**

Property	Expected Value
Molecular Formula	C ₇ H ₁₆ O ₄ Si
Molecular Weight	192.28 g/mol
Appearance	Colorless liquid
Boiling Point	69-70 °C @ 2 mmHg
Density	~1.0 g/mL
Refractive Index	~1.42

Table 2: Predicted Spectroscopic Data for **4-(Trimethoxysilyl)butanal**

Spectroscopy	Expected Peaks
¹ H NMR (CDCl ₃)	δ 9.77 (t, 1H, -CHO), 3.58 (s, 9H, -Si(OCH ₃) ₃), 2.50 (dt, 2H, -CH ₂ -CHO), 1.75 (p, 2H, -CH ₂ -CH ₂ -CHO), 0.70 (t, 2H, Si-CH ₂ -)
¹³ C NMR (CDCl ₃)	δ 202.5 (-CHO), 50.5 (-Si(OCH ₃) ₃), 43.8 (-CH ₂ -CHO), 22.1 (-CH ₂ -CH ₂ -CHO), 10.2 (Si-CH ₂ -)
IR (neat)	2945, 2840 cm ⁻¹ (C-H stretch), 1725 cm ⁻¹ (C=O stretch, aldehyde), 1090 cm ⁻¹ (Si-O-C stretch)
Mass Spec (EI)	m/z 191 (M-H) ⁺ , 161 (M-OCH ₃) ⁺ , 121 (Si(OCH ₃) ₃) ⁺

Synthesis of **4-(Trimethoxysilyl)butanal: A Proposed Experimental Protocol**

A plausible and efficient synthetic route to **4-(trimethoxysilyl)butanal** involves a two-step process: the protection of the aldehyde functionality of a suitable starting material, followed by hydrosilylation and subsequent deprotection. A logical starting material is but-3-enal, which can be protected as its dimethyl acetal.

Step 1: Synthesis of 4,4-dimethoxybut-1-ene (But-3-enal dimethyl acetal)

Methodology:

- To a stirred solution of but-3-enal (10.0 g, 0.14 mol) in methanol (50 mL) at 0 °C, add trimethyl orthoformate (16.4 g, 0.15 mol).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 100 mg).
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Neutralize the reaction with a saturated solution of sodium bicarbonate.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-dimethoxybut-1-ene.

Expected Yield: 85-95%

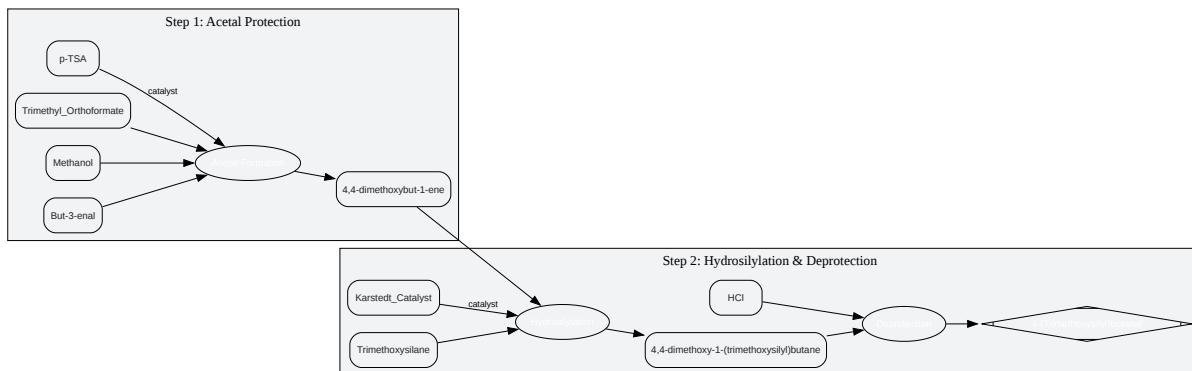
Step 2: Hydrosilylation of 4,4-dimethoxybut-1-ene and Deprotection

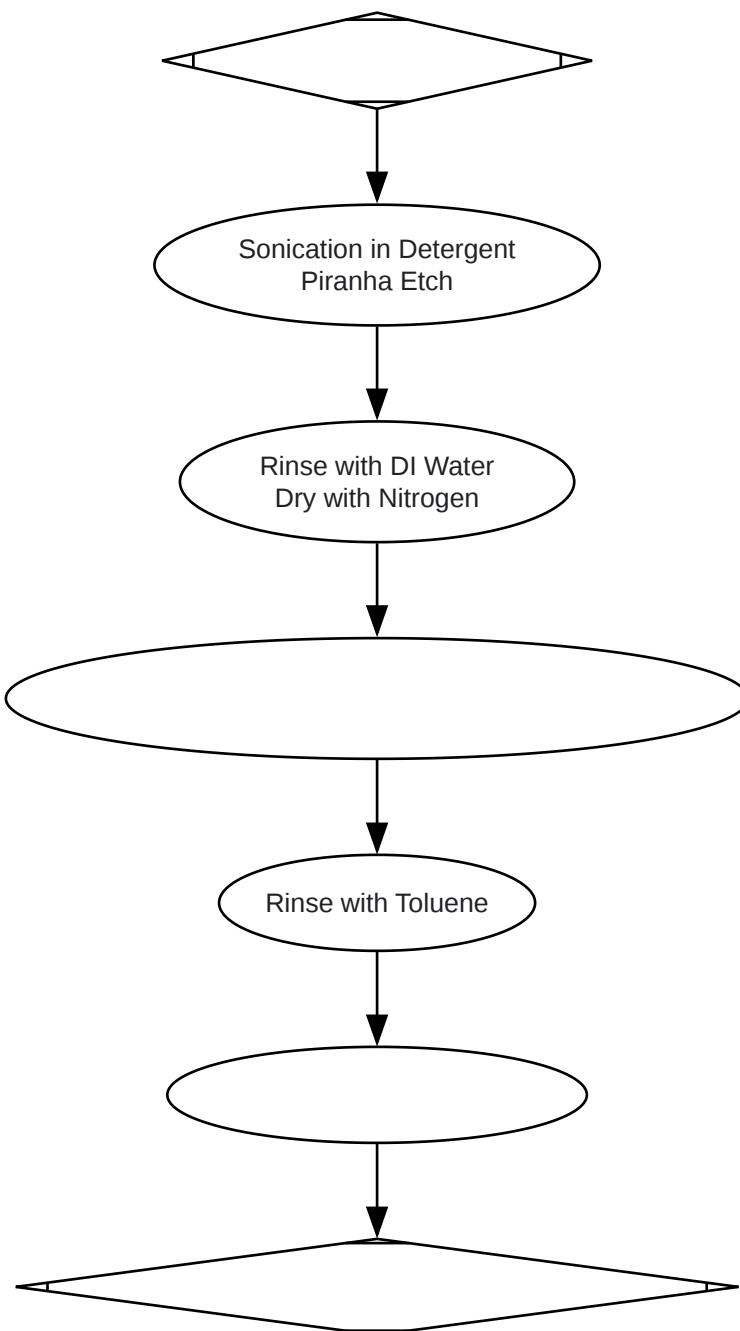
Methodology:

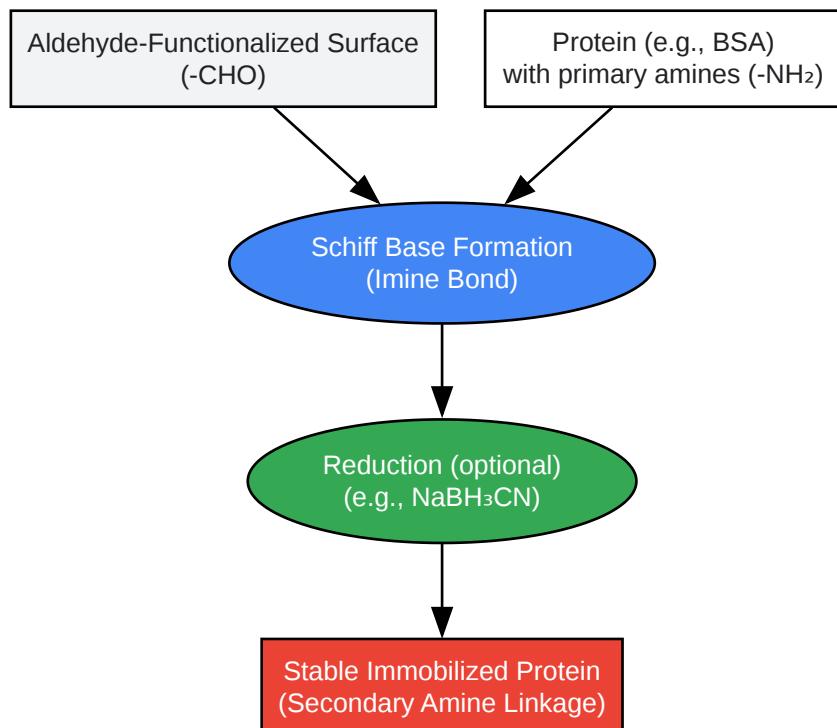
- In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4,4-dimethoxybut-1-ene (11.6 g, 0.10 mol) in dry toluene (50 mL).
- Add a platinum catalyst, such as Karstedt's catalyst (10-20 ppm).
- Slowly add trimethoxysilane (12.2 g, 0.10 mol) dropwise to the reaction mixture. A slight exotherm may be observed.
- Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by GC-MS or ¹H NMR for the disappearance of the vinyl protons.

- Upon completion, cool the reaction mixture to room temperature.
- For the deprotection of the acetal, add a 1 M solution of hydrochloric acid (20 mL) and stir vigorously for 1-2 hours.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **4-(trimethoxysilyl)butanal**.

Expected Yield: 60-80%







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